molecular formula C8H11NO B14243251 1-Azabicyclo[5.2.0]non-4-en-9-one CAS No. 241813-08-1

1-Azabicyclo[5.2.0]non-4-en-9-one

Katalognummer: B14243251
CAS-Nummer: 241813-08-1
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: FVLSPECQDJCCIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azabicyclo[520]non-4-en-9-one is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[5.2.0]non-4-en-9-one can be achieved through various synthetic routes. One common method involves the reaction of bicyclic cyclopropanols with vinyl azides in the presence of a catalyst such as manganese(III) acetylacetonate (Mn(acac)3). This reaction follows a radical pathway, leading to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for 1-Azabicyclo[520]non-4-en-9-one are not well-documented in the literature

Analyse Chemischer Reaktionen

Types of Reactions

1-Azabicyclo[5.2.0]non-4-en-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions within the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

1-Azabicyclo[5.2.0]non-4-en-9-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Azabicyclo[5.2.0]non-4-en-9-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azabicyclo[3.3.1]non-2-en-1-ol: Another bicyclic compound with a nitrogen atom, known for its biological activities.

    Bicyclo[3.3.1]nonane derivatives:

Uniqueness

1-Azabicyclo[520]non-4-en-9-one is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

241813-08-1

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

1-azabicyclo[5.2.0]non-4-en-9-one

InChI

InChI=1S/C8H11NO/c10-8-6-7-4-2-1-3-5-9(7)8/h1-2,7H,3-6H2

InChI-Schlüssel

FVLSPECQDJCCIR-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(CC=C1)CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.